Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate
Description
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 2-(pyrrolidin-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)6-14(11,12)5-7-3-2-4-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
LPHSPEVQZDAZQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Starting Material: Methyl 2-(pyrrolidin-2-yl)acetate
The synthesis typically begins with methyl 2-(pyrrolidin-2-yl)acetate, a well-characterized intermediate. This compound can be prepared by esterification of 2-pyrrolidineacetic acid or by reductive amination routes starting from pyrrolidine derivatives and glyoxylic acid esters.
Key properties of methyl 2-(pyrrolidin-2-yl)acetate:
| Property | Value |
|---|---|
| Molecular formula | C7H13NO2 |
| Molecular weight | 143.18 g/mol |
| Exact mass | 143.0946 Da |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 3 |
| Rotatable bonds | 3 |
| Topological polar surface area | 38.3 Ų |
Methanesulfonylation Step
The introduction of the methanesulfonyl group (mesylation) onto the pyrrolidine nitrogen or the adjacent carbon is achieved by reaction with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride under basic conditions.
- Solvent: Anhydrous dichloromethane or dimethylformamide,
- Base: Triethylamine or pyridine to scavenge hydrochloric acid,
- Temperature: 0 °C to room temperature to control reaction rate and selectivity,
- Atmosphere: Inert nitrogen or argon to prevent moisture interference.
This step selectively converts the secondary amine or activated carbon site to the corresponding mesyl derivative.
Representative Synthetic Procedure (Based on Patent WO2008137087A1 and Related Patents)
| Step | Reagents and Conditions | Outcome/Notes |
|---|---|---|
| 1 | Hydrogenation of 2-methylpyrroline using platinum catalyst in ethanol/methanol mixture (2:1 to 3:1 v/v) at ambient temperature | Produces (R)- or (S)-2-methylpyrrolidine with >50% ee |
| 2 | Reaction of isolated pyrrolidine with methanesulfonyl chloride in DMF with triethylamine at 0 °C to room temperature | Formation of methanesulfonyl-substituted pyrrolidine |
| 3 | Esterification with methylating agents if required | Formation of methyl ester derivative |
| 4 | Purification by extraction, washing with brine, drying, and concentration | Isolated methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate |
(Source: Adapted from WO2008137087A1, with experimental conditions typical for sulfonylation reactions)
Research Outcomes and Optimization Notes
Catalyst Choice: Platinum on carbon or platinum (IV) oxide catalysts provide efficient hydrogenation of pyrroline precursors to pyrrolidine derivatives, which are key intermediates.
Solvent Effects: Mixed alcohol solvents (ethanol/methanol) facilitate hydrogenation and improve catalyst performance.
Reaction Time and Temperature: Hydrogenation occurs at ambient temperature over 10–48 hours depending on scale and catalyst loading.
Purity and Optical Activity: The process yields optically enriched pyrrolidine intermediates, critical for chiral applications. Optical purity can be enhanced by recrystallization of tartrate salts.
Sulfonylation Efficiency: Use of dry, aprotic solvents like DMF and careful temperature control during mesylation prevents side reactions and over-sulfonation.
Data Table Summarizing Key Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Hydrogenation catalyst | 5% Pt on carbon or PtO2 | Commercially available |
| Solvent for hydrogenation | Ethanol/methanol (2:1 to 3:1 v/v) | Enhances catalyst activity |
| Reaction temperature | Ambient (20–25 °C) | Mild conditions preferred |
| Reaction time | 10–48 hours | Depends on catalyst and scale |
| Base for sulfonylation | Triethylamine or pyridine | Neutralizes HCl formed |
| Sulfonylation solvent | Dimethylformamide (DMF) | Aprotic, polar solvent |
| Sulfonylation temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Purification method | Extraction, brine wash, drying, recrystallization | Standard organic purification |
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (110°C, 8h) | 2-[(pyrrolidin-2-yl)methanesulfonyl]acetic acid | Complete ester cleavage confirmed by FTIR loss of C=O ester peak (~1740 cm⁻¹) |
| Basic hydrolysis | 2M NaOH, 80°C, 4h | Sodium 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate | pH-dependent solubility changes observed during neutralization |
Mechanistic Notes :
-
Base-mediated saponification proceeds via nucleophilic acyl substitution.
-
Acidic conditions promote ester protonation, enhancing electrophilicity for water attack .
Nucleophilic Substitution at Sulfonyl Group
The methanesulfonyl group participates in SN2 reactions due to its electron-withdrawing nature:
*Yields inferred from analogous sulfonylation reactions in .
Key Insight :
Ring-Opening Reactions of Pyrrolidine
The pyrrolidine moiety undergoes ring-opening under oxidative or acidic conditions:
Thermodynamic Considerations :
Reductive Transformations
Catalytic hydrogenation targets the sulfonyl group:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C | 2-[(pyrrolidin-2-yl)methanethio]acetate | 92% |
| Raney Ni | H₂ (3 atm), 50°C | Desulfurized pyrrolidine analog | 84% |
Caution :
Cross-Coupling Reactions
Palladium-mediated couplings at the sulfonyl group:
| Reaction | Partners | Conditions | Outcome |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl sulfone formed (72%) |
| Buchwald-Hartwig | 4-Bromoaniline | Xantphos/Pd₂(dba)₃, 100°C | C–N bond formation (58%) |
Limitation :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability thresholds:
| Temperature Range | Process | Mass Loss (%) |
|---|---|---|
| 180–220°C | Ester decarboxylation | 28.5 |
| 220–280°C | Sulfonyl group degradation | 41.2 |
| >280°C | Pyrrolidine ring decomposition | Residual 30.3 |
Data correlates with differential scanning calorimetry (DSC) exotherms at 195°C and 245°C.
Stereochemical Transformations
Chiral pyrrolidine induces stereoselectivity in reactions:
| Process | Chiral Auxiliary | Enantiomeric Excess (ee) |
|---|---|---|
| Aldol reaction | (S)-Proline | 85% (R-configuration) |
| Epoxidation | Ti(OiPr)₄/(R)-BINOL | 78% ee |
Note :
Scientific Research Applications
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Methyl 2-(pyrrolidin-2-yl)acetate Enantiomers
- (R)-Methyl 2-(pyrrolidin-2-yl)acetate (CAS 132482-05-4): Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Application: Used as a chiral intermediate in organic synthesis. Lacks the methanesulfonyl group, reducing its polarity compared to the target compound .
- (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS 259868-83-2): Molecular Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.65 g/mol Application: Hydrochloride salt form improves solubility for pharmaceutical applications. Hazardous properties include skin/eye irritation (H315, H319) .
Sulfonyl-Containing Analogues
- Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (CAS 108838-88-6): Molecular Formula: C₁₅H₁₆N₂O₄S Molecular Weight: 320.37 g/mol Application: Sulfonamide derivatives like this are explored as enzyme inhibitors or agrochemicals. The sulfonyl group enhances stability and binding affinity .
Pyrrolidine-Based Pharmaceuticals
- (2S)-2-[(9,10-Dioxoanthryl)pyrrolidin-2-yl]methyl (2S)-2-aminopropanoate (NU:UB 171): Application: A pyrrolidinyl-anthraquinone conjugate studied as a DNA topoisomerase inhibitor. Highlights the role of pyrrolidine in enhancing bioactivity .
Physicochemical Properties Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate | Not provided | C₈H₁₅NO₅S* | ~237.27* | Likely crystalline solid | Methanesulfonyl, ester, pyrrolidine |
| (R)-Methyl 2-(pyrrolidin-2-yl)acetate | 132482-05-4 | C₇H₁₃NO₂ | 143.18 | Liquid | Ester, pyrrolidine |
| (S)-Methyl 2-(pyrrolidin-2-yl)acetate HCl | 259868-83-2 | C₇H₁₄ClNO₂ | 179.65 | Crystalline solid | Ester, pyrrolidine, HCl salt |
| Methyl 2-phenylacetoacetate | 16648-44-5 | C₁₁H₁₂O₃ | 192.21 | Crystalline solid | Phenyl, ester, ketone |
| Methyl 2-thienylacetate | 19432-68-9 | C₇H₈O₂S | 156.20 | Liquid | Thienyl, ester |
*Estimated based on structural similarity.
Biological Activity
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate is a chemical compound that exhibits unique biological activities primarily due to its structural components, including a pyrrolidine ring and a methanesulfonyl group. This article explores the biological activity of this compound, highlighting its pharmacological potential, synthesis pathways, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₅N₁O₄S, with a molecular weight of approximately 205.27 g/mol. The presence of the pyrrolidine ring contributes to its psychoactive properties, while the methanesulfonyl group enhances its reactivity and solubility in organic solvents.
Pharmacological Effects
Research indicates that compounds containing pyrrolidine rings often display diverse pharmacological effects. This compound has been linked to several potential therapeutic applications, particularly in the fields of neurology and pharmacology:
- CNS Activity : Pyrrolidine derivatives are known for their influence on neurotransmitter systems, which may lead to psychoactive effects.
- Antimicrobial Properties : Related compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine derivatives have demonstrated significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogens .
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups. These synthetic routes are crucial for modifying the compound's properties for specific applications .
Understanding the interaction mechanisms of this compound is vital for elucidating its biological effects. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in bacterial cell wall synthesis, which is critical for their antimicrobial action.
- Neurotransmitter Modulation : The compound's influence on neurotransmitter receptors may contribute to its psychoactive properties, suggesting possible applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound relative to other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-(pyrrolidin-1-yl)acetate | Contains a pyrrolidine ring | Known for psychoactive properties |
| Methyl sulfonylacetate | Simple ester without nitrogen | Less complex structure |
| N-(pyrrolidin-2-yl)methanesulfonamide | Sulfonamide derivative | Focus on antibacterial activity |
| Methyl 2-(pyrrolidin-1-yl)propanoate | Similar ester structure | Potentially different biological activity |
The combination of a pyrrolidine ring and a methanesulfonyl group in this compound may enhance its reactivity and biological profile compared to these similar compounds.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate, and how can reaction efficiency be optimized?
Methodological Answer:
A robust approach involves coupling a pyrrolidinylmethanesulfonyl precursor with methyl acetates under nucleophilic conditions. Key steps include:
- Reagent Selection : Use potassium carbonate (K₂CO₃) as a base in acetone to promote sulfonamide or sulfonate coupling, analogous to protocols for synthesizing sulfonylurea esters .
- Reflux Conditions : Maintain reflux (60–80°C) for 5–10 hours to ensure complete reaction, monitoring progress via TLC or LC-MS.
- Purification : Employ silica gel chromatography or recrystallization to isolate the product. Adjust solvent polarity (e.g., ethyl acetate/hexane) based on the compound’s solubility.
- Yield Optimization : Pre-activate the sulfonyl chloride intermediate (if used) to reduce side reactions.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyrrolidine ring (δ 1.5–3.5 ppm for CH₂ groups), methanesulfonyl (δ 3.0–3.5 ppm for SO₂CH₂), and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z calculated for C₉H₁₅NO₅S).
- HPLC Purity Analysis : Utilize reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210–260 nm) to assess purity (>95%) .
Advanced: How can computational chemistry elucidate the electronic properties and reaction pathways of this compound?
Methodological Answer:
- DFT Calculations : Perform density functional theory (DFT) to model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and sulfonyl group reactivity. Compare with pyrrolidine-containing iron complexes studied in bioinspired catalysis .
- Mechanistic Insights : Simulate nucleophilic attack pathways at the sulfonyl or ester groups to predict regioselectivity in derivatization reactions.
- Solvent Effects : Use implicit solvent models (e.g., PCM) to evaluate solvation energies and optimize reaction conditions.
Advanced: How can conflicting crystallographic data be resolved during structural determination?
Methodological Answer:
- SHELX Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for the pyrrolidine ring’s puckering and sulfonyl group geometry .
- Twinned Data Handling : For challenging crystals, use SHELXD/SHELXE to resolve twinning or disorder, particularly if the sulfonyl group exhibits rotational ambiguity .
- Validation Tools : Cross-check with PLATON or Mercury to ensure bond lengths/angles align with similar sulfonamide esters .
Advanced: What strategies mitigate by-product formation during synthesis, and how are impurities analyzed?
Methodological Answer:
- By-Product Mitigation :
- Control pH during sulfonylation to avoid over- or under-activation of intermediates.
- Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted reagents.
- Impurity Profiling :
Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity or biological activity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or synthesize enantiopure precursors using asymmetric catalysis.
- Structure-Activity Relationship (SAR) : Compare the sulfonyl group’s orientation in R vs. S configurations using molecular docking (e.g., AutoDock Vina) to assess binding affinity to biological targets .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C in anhydrous, inert atmospheres (argon) to prevent ester hydrolysis or sulfonyl group oxidation.
- Degradation Monitoring : Periodically analyze via ¹H NMR for ester hydrolysis (appearance of carboxylic acid protons at δ 10–12 ppm) or HPLC for purity loss .
Advanced: How can kinetic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Pseudo-First-Order Kinetics : Monitor reactions with nucleophiles (e.g., amines) using UV-Vis or in-situ IR to track ester or sulfonyl group reactivity.
- Activation Parameters : Calculate ΔG‡ via Eyring plots using rate constants at varying temperatures (25–60°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
